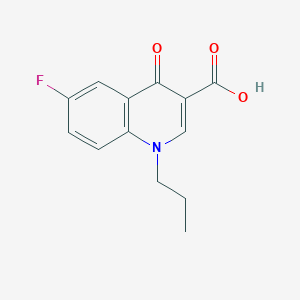
6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a unique chemical compound. It is also known as fluoroquinolonic acid . The empirical formula of this compound is C10H6FNO3 and it has a molecular weight of 207.16 .
Molecular Structure Analysis
The SMILES string of this compound is OC(=O)C1=CNc2ccc(F)cc2C1=O . This provides a textual representation of the compound’s structure. The InChI key is KCEJQAATYWQMMQ-UHFFFAOYSA-N , which is a unique identifier for the compound.Physical And Chemical Properties Analysis
This compound is a solid . The melting point is not specified for this compound, but a related compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a melting point of 242-245 °C .科学研究应用
合成与抗菌应用
基于氟喹诺酮的 4-噻唑烷酮的合成和抗菌研究一项专注于从 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸合成化合物,揭示其潜在抗菌性能的研究。针对这些化合物进行了抗真菌和抗菌活性评估,展示了这种化学结构在开发新型抗菌剂中的相关性 (Patel & Patel, 2010)。
氟喹诺酮合成与应用
这篇综述整合了有关 6-氟-1,4-二氢喹啉-4-氧代-3-羧酸(包括 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸)的合成和结构修饰的信息。它讨论了各种合成方法、结构修饰以及与这些化合物相关的生物活性,强调了它们在抗菌应用中的作用 (Charushin 等,2014)。
席夫碱和噻唑烷酮的合成和体外抗菌研究这项研究合成了各种衍生自 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸的化合物,并测试了它们的抗菌性能。这些化合物表现出显着的抗菌和抗真菌活性,加强了该化合物在开发新型抗菌剂中的重要性 (Patel & Patel, 2010)。
分子研究与应用
6-氟-7-环状氨基取代二羧酸喹诺酮的合成这项研究合成了来自 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸的新型化合物,探索了它们对各种细菌菌株的抗菌活性。该研究还包括分子对接研究,以了解这些新型化合物与细菌蛋白之间的相互作用,突出了该化合物在开发新型抗菌剂中的潜力 (Kumar 等,2014)。
四环氟喹诺酮的合成与生物学评估在这项研究中,合成了衍生自 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸的化合物,并评估了它们的抗菌和抗癌特性。该研究突出了该化合物在开发具有双重抗癌和抗菌化疗作用的药物方面的多功能性 (Al-Trawneh 等,2010)。
抗锥虫病活性的合成与评估合成了 6-氟-4-氧代-1-丙基-1,4-二氢喹啉-3-羧酸的衍生物,并评估了它们的抗锥虫病潜力。这项研究不仅证明了该化合物在抗菌应用中的相关性,还扩展了其在对抗锥虫病感染中的潜在用途 (Pyrih 等,2018)。
安全和危害
作用机制
Target of Action
It is structurally similar to fluoroquinolonic acid , which is known to target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing bacterial DNA replication . This results in the death of the bacteria, making the compound a potential antibacterial agent .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the bacterial DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
Similar compounds like fluoroquinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular effect of the compound’s action is the inhibition of bacterial DNA replication, leading to bacterial death . On a cellular level, this results in the reduction of bacterial colonies and potential clearance of a bacterial infection .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions
属性
IUPAC Name |
6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESECUUDQNNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2792192.png)
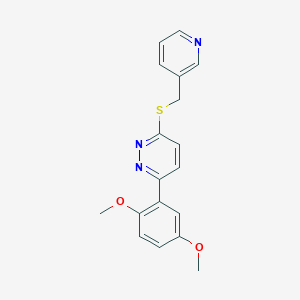
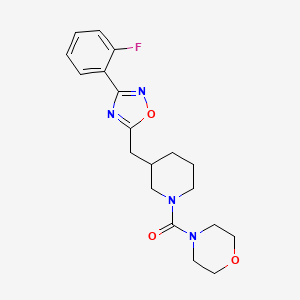
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)
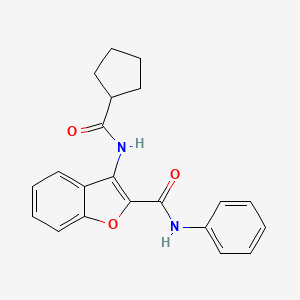
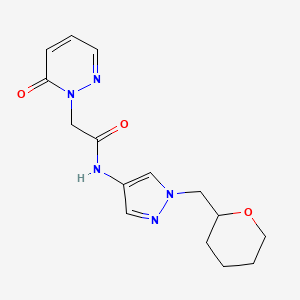

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)
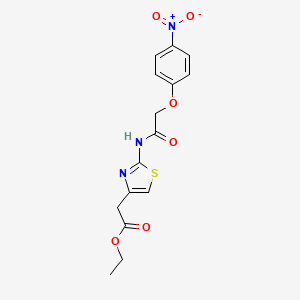
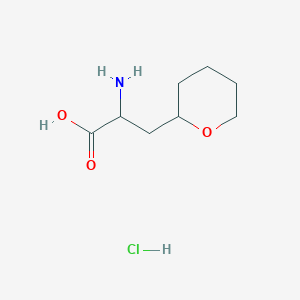
![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)